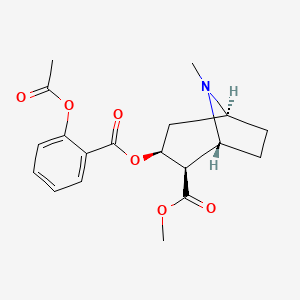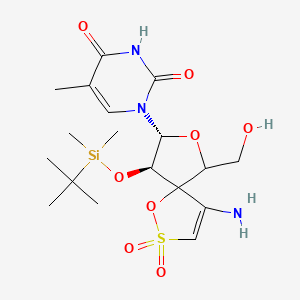
(1-(2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’SilylSpiroT is a novel compound that has garnered significant attention in recent years due to its unique structural properties and potential applications across various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a silyl group further enhances its chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’SilylSpiroT typically involves a multi-step process that includes the formation of the spirocyclic core followed by the introduction of the silyl group. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the spirocyclic structure, followed by silylation using a silylating agent such as trimethylsilyl chloride under mild conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods: In an industrial setting, the production of 2’SilylSpiroT can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2’SilylSpiroT suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2’SilylSpiroT undergoes a variety of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are used under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
2’SilylSpiroT has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2’SilylSpiroT exerts its effects is primarily through its interaction with specific molecular targets. The silyl group enhances the compound’s ability to form stable complexes with metal ions and other reactive species, facilitating various catalytic and biochemical processes. The spirocyclic structure provides rigidity and stability, allowing for precise control over molecular interactions and pathways.
Comparación Con Compuestos Similares
Spiropyrans: Known for their photochromic properties and used in smart materials.
Silacyclohexanes: Compounds with a silicon atom in a six-membered ring, used in organic synthesis.
Spirooxindoles: Bioactive compounds with applications in medicinal chemistry.
Uniqueness of 2’SilylSpiroT: 2’SilylSpiroT stands out due to the combination of its spirocyclic structure and the presence of a silyl group, which imparts unique chemical reactivity and stability
Propiedades
Fórmula molecular |
C18H29N3O8SSi |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H29N3O8SSi/c1-10-7-21(16(24)20-14(10)23)15-13(28-31(5,6)17(2,3)4)18(12(8-22)27-15)11(19)9-30(25,26)29-18/h7,9,12-13,15,22H,8,19H2,1-6H3,(H,20,23,24)/t12?,13-,15+,18?/m0/s1 |
Clave InChI |
XWVSNYDALXUJLD-FLRRBRPGSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


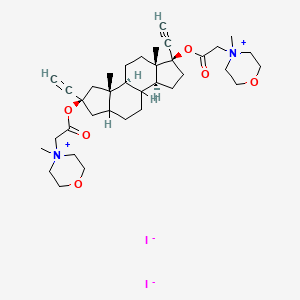
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
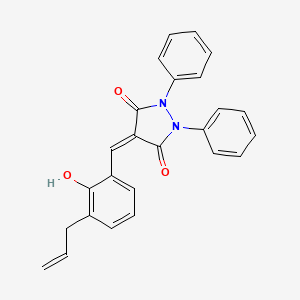


![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)


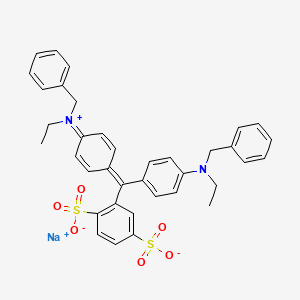

![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)
![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
